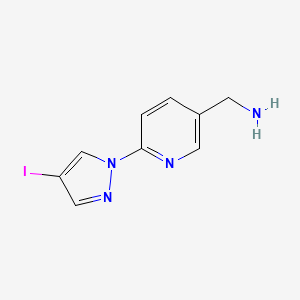![molecular formula C11H12F3N3O6 B12103486 N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12103486.png)
N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a mouthful, so let’s break it down. Its systematic name is [3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate .
- It consists of a ribose sugar backbone (oxolan-2-yl) with a nucleobase (2,4-dioxopyrimidin-1-yl) attached.
- The trifluoroacetamide group is also present, contributing to its overall structure.
Vorbereitungsmethoden
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves chemical transformations of simpler precursors.
Industrial Production: Industrial-scale synthesis may involve enzymatic processes or chemical modifications of related compounds.
Analyse Chemischer Reaktionen
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound, which can have applications in drug development or materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Investigated for its role in RNA modification and cellular processes.
Medicine: Potential antiviral or anticancer properties due to its involvement in protein glycosylation inhibition.
Industry: May find applications in biotechnology and pharmaceuticals.
Wirkmechanismus
Targets: Likely interacts with enzymes involved in glycosylation pathways.
Pathways: Disrupts protein glycosylation, affecting protein folding, stability, and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C11H12F3N3O6 |
|---|---|
Molekulargewicht |
339.22 g/mol |
IUPAC-Name |
N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22) |
InChI-Schlüssel |
LXCNOCVKVXQYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(26-Amino-21,30-diethyl-12-ethynyl-5-hydroxy-6-methoxy-7-methyl-27-oxo-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl) acetate](/img/structure/B12103407.png)






![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)




![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
